molecular formula C11H10N4O3S B403724 3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid CAS No. 304662-31-5

3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid

Cat. No. B403724
CAS RN: 304662-31-5
M. Wt: 278.29g/mol
InChI Key: LTTDKECTAGLZSO-UHFFFAOYSA-N
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Description

The compound “3-[2-(2h-[1,2,4]Triazol-3-ylsulfanyl)acetylamino]-benzoic acid” is a unique chemical with the molecular formula C11H10N4O3S . It has a molecular weight of 278.29 . The IUPAC name for this compound is 3-{[(1H-1,2,4-triazol-5-yl)sulfanyl]acetyl}amino}benzoic acid .


Synthesis Analysis

The synthesis of 1,2,4-triazole compounds often involves copper-promoted [3 + 2] annulation reactions of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15) . This code provides a detailed representation of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry and Pharmaceutical Applications

Triazole derivatives, including the specified chemical structure, have shown significant promise in medicinal chemistry due to their broad range of biological activities. The synthesis and application of triazole derivatives, particularly those containing 1,2,4-triazole moieties, have been extensively studied for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral agents. For instance, triazole derivatives have been patented for their diverse biological activities, and many studies have focused on evaluating these compounds in various biological targets (Ferreira et al., 2013). This includes research into their potential for addressing neglected diseases and developing new pharmaceuticals that are more sustainable and energy-efficient.

Green Chemistry and Synthesis

The eco-friendly synthesis of triazole derivatives is a significant area of research, aiming to develop more sustainable and efficient methods of production. Advances in this area include the use of microwave irradiation and water as a solvent, which reduces the environmental impact of chemical synthesis. For example, recent studies have highlighted eco-friendly procedures for the click synthesis of 1,2,3-triazoles, utilizing novel and easily recoverable catalysts (de Souza et al., 2019). These methodologies offer advantages such as shorter reaction times, easier work-up, and higher yields compared to traditional procedures.

Environmental and Corrosion Inhibition

1,2,3-Triazole derivatives have also been explored as corrosion inhibitors for metals and alloys in aggressive media. The design and synthesis of these compounds, particularly 1,4-disubstituted 1,2,3-triazole derivatives, have been regioselectively achieved under copper-catalyzed azide-alkyne cycloaddition reactions. These compounds are non-toxic, environmentally friendly, and exhibit good efficiency as corrosion inhibitors, contributing to the sustainability of materials used in various industries (Hrimla et al., 2021).

Safety and Hazards

The compound is classified as an irritant . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals, due to the importance of 1,2,4-triazole compounds in these areas . Further studies could also focus on understanding its chemical reactions and mechanism of action.

properties

IUPAC Name

3-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c16-9(5-19-11-12-6-13-15-11)14-8-3-1-2-7(4-8)10(17)18/h1-4,6H,5H2,(H,14,16)(H,17,18)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDKECTAGLZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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